N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a hybrid molecule combining a benzo[d]thiazole scaffold with an indole-3-carboxamide moiety linked via a 2-oxoethyl group. The benzo[d]thiazole unit is known for its role in medicinal chemistry, particularly in anticancer and anti-inflammatory agents, while the indole group is a privileged structure in drug discovery due to its diverse bioactivity .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHAIEFXVFMCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with indole-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide exhibits significant activity against various cancer cell lines. The thiazole ring is associated with cytotoxic effects, while the indole structure may provide anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways .
Case Study: Anticancer Efficacy
In a study examining the efficacy of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC₅₀ value of approximately 20 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the thiazole moiety enhances its interaction with microbial targets, potentially leading to effective treatment options against resistant strains of bacteria.
Case Study: Antimicrobial Testing
In a recent investigation, this compound was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 15 µg/mL and 25 µg/mL, respectively .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[d]thiazole-Based Carboxamides ()
Compounds 7q, 7r, 7s, and 7t share the benzo[d]thiazole core and carboxamide linkage but differ in substituents (e.g., chloropyridinyl, thiazolyl). Key comparisons include:
- Melting Points: The target compound’s analogs exhibit melting points ranging from 166.5°C (7r) to 237.7°C (7t), suggesting substituent-dependent crystallinity.
- The methoxybenzamide substituent in 7t may enhance cellular uptake compared to pyridinyl variants .
Table 1: Comparison of Benzo[d]thiazole Derivatives
| Compound | Substituent | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| Target | Indole-3-carboxamide | N/A | N/A | Hybrid structure |
| 7q | 2-Chloropyridin-4-yl | 177.9–180.8 | 70 | Moderate crystallinity |
| 7t | Thiazol-2-ylamino | 237.7–239.1 | 68 | High melting point; anticancer |
Indole-Oxadiazole Derivatives ()
Compounds 2a–i feature an indole-3-acetic hydrazide core fused with 1,3,4-oxadiazole and linked to thiazole/benzothiazole via a sulfide bridge. Key distinctions:
Quaternized Imidazolium Derivatives ()
Compound 6 (3-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide) shares the benzothiazol-2-ylamino group but incorporates a charged imidazolium ring.
Indole-Benzothiazole Hybrids ()
The compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-...) demonstrates anti-inflammatory and analgesic activities.
- Bioactivity : The dual indole-benzothiazole architecture in this analog suggests the target compound may also exhibit anti-inflammatory properties, warranting further testing .
Biological Activity
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.4 g/mol. The compound features a benzo[d]thiazole moiety linked to an indole derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₂S |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 1226429-92-0 |
| Biological Activity | Anticancer, Antimicrobial |
The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. The thiazole ring is known to contribute significantly to cytotoxic effects, while the indole structure is associated with anti-inflammatory and antimicrobial properties .
Key Mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxicity against several cancer cell lines, with IC₅₀ values indicating potent activity. For instance, similar compounds have shown IC₅₀ values below 10 µM against various tumor cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance, targeting pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the structure of this compound can lead to variations in biological activity. Key findings include:
- Thiazole Ring : Essential for cytotoxic activity; electron-donating groups enhance potency.
- Indole Substituents : Variations in substituents on the indole ring can influence both anti-inflammatory and antimicrobial properties.
- Amino Group Positioning : The position of amino groups on the thiazole and indole rings plays a crucial role in modulating biological activity .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Case Study 1: Anticancer Activity
In a study evaluating thiazole derivatives, compounds similar to this compound exhibited significant anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells. The most active derivatives had IC₅₀ values ranging from 10–30 µM, demonstrating selective cytotoxicity without affecting normal cells .
Case Study 2: Antimicrobial Properties
Research has indicated that benzothiazole derivatives possess strong antibacterial properties. Compounds with similar structural frameworks demonstrated better efficacy than conventional antibiotics like ampicillin against resistant strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa .
Q & A
Q. What are the standard synthetic routes for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide?
The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are refluxed with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures. Yield optimization often requires adjusting molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of thiazolone) . Characterization involves IR, H NMR, C NMR, and elemental analysis to confirm purity and structure .
Q. How is structural elucidation performed for this compound and its derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, ORTEP-III software (with a GUI) is used to analyze crystallographic data, ensuring precise bond-length and angle measurements . Spectral techniques like H NMR (DMSO-d₆, 400 MHz) resolve aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.5–11.2 ppm) .
Q. What computational methods are used to predict electronic properties?
Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) is employed to calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. Basis sets such as 6-31G(d) are standard for geometry optimization . The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, improves accuracy for systems with electron-dense regions (e.g., benzothiazole and indole moieties) .
Advanced Research Questions
Q. How can synthesis yields be improved for derivatives with bulky substituents?
Microwave-assisted synthesis reduces reaction times and improves yields for sterically hindered derivatives. For example, cyclocondensation under microwave irradiation (100–150 W, 80–120°C) achieves 60–70% yields in 10–15 minutes, compared to 45% via conventional reflux . Solvent optimization (e.g., acetonitrile over ethanol) and catalyst screening (e.g., iodine/triethylamine for cyclization) also enhance efficiency .
Q. What strategies resolve contradictions in 1^11H NMR data for similar analogs?
Discrepancies in NH proton shifts (e.g., δ 10.5 vs. 11.2 ppm) often arise from solvent polarity or hydrogen bonding. Deuterated DMSO enhances NH signal resolution, while variable-temperature NMR (VT-NMR) identifies dynamic effects like keto-enol tautomerism . Comparative analysis with SC-XRD data validates assignments .
Q. How are structure-activity relationships (SARs) analyzed for bioactivity?
Substituent variation at the benzothiazole (e.g., 4-Cl, 2,6-F₂) and indole (e.g., 5-Br, 3-CH₃) positions is systematically studied. For example, 4-chlorophenyl derivatives show enhanced anti-inflammatory activity (IC₅₀ = 12 µM) compared to unsubstituted analogs (IC₅₀ = 28 µM) in COX-2 inhibition assays. QSAR models using Hammett constants (σ) and logP values correlate electronic effects with activity .
Q. What in vivo models assess toxicity and efficacy?
Rodent models evaluate ulcerogenic potential (e.g., gastric lesion scoring) and analgesic efficacy (e.g., tail-flick test). Derivatives with polar groups (e.g., -SO₂NH₂) exhibit lower ulcerogenicity (<10% incidence) vs. nonpolar analogs (>30%), likely due to reduced membrane permeability . Pharmacokinetic studies using LC-MS/MS quantify plasma half-life (t₁/₂ = 4–6 hours) and bioavailability (F = 40–60%) .
Q. How is molecular docking applied to identify target interactions?
Docking with AutoDock Vina or Schrödinger Suite predicts binding poses to targets like GSK-3β or DNA topoisomerase I. For example, the benzothiazole ring forms π-π interactions with Phe67 in GSK-3β, while the carboxamide moiety hydrogen-bonds to Asp200. MD simulations (100 ns) validate stability, with RMSD < 2.0 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
